molecular formula C5H9BrO B051682 (1S,2S)-2-Bromocyclopentan-1-ol CAS No. 122673-92-1

(1S,2S)-2-Bromocyclopentan-1-ol

Cat. No. B051682
M. Wt: 165.03 g/mol
InChI Key: BQVWZYQFAVLQKE-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-Bromocyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanols. This compound is widely used in scientific research for its unique properties and applications.

Mechanism Of Action

The exact mechanism of action of (1S,2S)-2-Bromocyclopentan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. Its unique stereochemistry allows it to selectively control the stereochemistry of the products formed in these reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of (1S,2S)-2-Bromocyclopentan-1-ol. However, it is considered to be relatively non-toxic and has low environmental impact.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1S,2S)-2-Bromocyclopentan-1-ol in lab experiments is its ability to selectively control the stereochemistry of the products formed in chemical reactions. Additionally, it is a relatively simple and inexpensive compound to synthesize. However, its limited availability and stability can be a limitation in some experiments.

Future Directions

There are several future directions for research on (1S,2S)-2-Bromocyclopentan-1-ol. One area of interest is the development of new synthetic methods for this compound. Additionally, there is potential for its use in the synthesis of novel pharmaceuticals and agrochemicals. Further research is also needed to understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, (1S,2S)-2-Bromocyclopentan-1-ol is a valuable compound in scientific research due to its unique properties and applications. Its ability to selectively control the stereochemistry of products formed in chemical reactions makes it a valuable tool in organic synthesis. Further research is needed to fully understand its mechanism of action and potential applications in the synthesis of novel compounds.

Synthesis Methods

(1S,2S)-2-Bromocyclopentan-1-ol can be synthesized through a variety of methods. One of the most common methods is the reaction of cyclopentene with N-bromosuccinimide in the presence of a radical initiator. The resulting bromocyclopentene is then treated with a reducing agent such as lithium aluminum hydride to yield (1S,2S)-2-Bromocyclopentan-1-ol.

Scientific Research Applications

(1S,2S)-2-Bromocyclopentan-1-ol has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of complex organic molecules. It has also been used as a starting material in the synthesis of various pharmaceuticals and agrochemicals. Additionally, (1S,2S)-2-Bromocyclopentan-1-ol has been used as a ligand in asymmetric catalysis reactions.

properties

CAS RN

122673-92-1

Product Name

(1S,2S)-2-Bromocyclopentan-1-ol

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

(1S,2S)-2-bromocyclopentan-1-ol

InChI

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1

InChI Key

BQVWZYQFAVLQKE-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)Br)O

SMILES

C1CC(C(C1)Br)O

Canonical SMILES

C1CC(C(C1)Br)O

synonyms

Cyclopentanol, 2-bromo-, (1S,2S)- (9CI)

Origin of Product

United States

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